molecular formula C18H20O B3025096 2',5'-Dimethyl-3-(4-methylphenyl)propiophenone CAS No. 898768-81-5

2',5'-Dimethyl-3-(4-methylphenyl)propiophenone

Cat. No. B3025096
CAS RN: 898768-81-5
M. Wt: 252.3 g/mol
InChI Key: RZEHYKLXNPZVHW-UHFFFAOYSA-N
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Description

2’,5’-Dimethyl-3-(4-methylphenyl)propiophenone is a heterocyclic organic compound . Its IUPAC name is 1-(2,5-dimethylphenyl)-3-(4-methylphenyl)propan-1-one . It has a molecular weight of 252.35 and a molecular formula of C18H20O .


Molecular Structure Analysis

The molecular structure of 2’,5’-Dimethyl-3-(4-methylphenyl)propiophenone can be represented by the canonical SMILES notation: CC1=CC=C(C=C1)CCC(=O)C2=C(C=CC(=C2)C)C . This indicates the presence of two methylphenyl groups attached to a propiophenone backbone.


Physical And Chemical Properties Analysis

2’,5’-Dimethyl-3-(4-methylphenyl)propiophenone has a boiling point of 402.3ºC at 760 mmHg and a flash point of 174.9ºC . Its density is 1.021g/cm³ . It has one hydrogen bond acceptor and no hydrogen bond donors .

Scientific Research Applications

Photochemical Synthesis Applications

  • 2',5'-Dimethyl-3-(4-methylphenyl)propiophenone is used in photochemical synthesis. An example includes its role in the synthesis of octahydrobenzo-[b]thiophenes and hexahydrobenzo[b]thiophenes via consecutive radical ring closure, as demonstrated in the irradiation of 5-(2-propenyl)-2(5H)-thiophenone (Kiesewetter & Margaretha, 1987).

Synthesis and Stereochemistry of Phenols and Titanium Derivatives

  • The compound is involved in the synthesis and study of stereochemistry and bonding in phenols and their titanium derivatives. This includes the examination of phenolic reagents and their structural aspects, as observed in the synthesis of 2-(inden-3-yl)phenols and their cyclopentadienyl titanium derivatives (Turner et al., 2003).

Biodegradation Studies

  • It plays a role in biodegradation studies, particularly in the context of environmental decontamination. An instance is its degradation by Ralstonia sp. SJ98, which utilizes it as a carbon source, as studied in the context of the biodegradation of 3-methyl-4-nitrophenol (Bhushan et al., 2000).

Synthesis of Dihydro-2(3H)-Thiophenone Derivatives

  • This compound is used in the synthesis of dihydro-2(3H)-thiophenone derivatives. The reaction of thiiranes with diethyl malonate, for instance, yields various dihydro-2(3H)-thiophenone derivatives (Taguchi & Suhara, 1986).

Supramolecular Structure Studies

  • It is integral in studying supramolecular structures, such as the investigation of crystalline structures involving weak hydrogen bonds, as seen in the study of 2,2-dimethyl-5-[3-(4-methylphenyl)-2-propenylidene]-1,3-dioxane-4,6-diones (Low et al., 2002).

properties

IUPAC Name

1-(2,5-dimethylphenyl)-3-(4-methylphenyl)propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20O/c1-13-5-8-16(9-6-13)10-11-18(19)17-12-14(2)4-7-15(17)3/h4-9,12H,10-11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZEHYKLXNPZVHW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CCC(=O)C2=C(C=CC(=C2)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80644128
Record name 1-(2,5-Dimethylphenyl)-3-(4-methylphenyl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80644128
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

252.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2',5'-Dimethyl-3-(4-methylphenyl)propiophenone

CAS RN

898768-81-5
Record name 1-Propanone, 1-(2,5-dimethylphenyl)-3-(4-methylphenyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898768-81-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(2,5-Dimethylphenyl)-3-(4-methylphenyl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80644128
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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